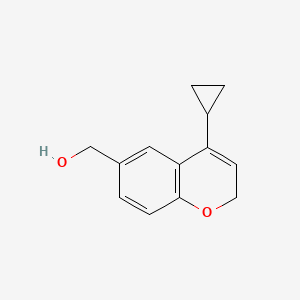

(4-cyclopropyl-2H-chromen-6-yl)methanol

Descripción

“(4-cyclopropyl-2H-chromen-6-yl)methanol” is a synthetic chromene derivative characterized by a benzopyran core substituted with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 6-position. Chromenes (2H-1-benzopyrans) are heterocyclic compounds of significant pharmacological interest due to their structural similarity to flavonoids and coumarins, which exhibit antioxidant, anti-inflammatory, and anticancer properties . This compound has been studied in crystallographic contexts using tools like SHELXL for refinement , though its biological or industrial applications remain underreported in publicly available literature.

Propiedades

Fórmula molecular |

C13H14O2 |

|---|---|

Peso molecular |

202.25 g/mol |

Nombre IUPAC |

(4-cyclopropyl-2H-chromen-6-yl)methanol |

InChI |

InChI=1S/C13H14O2/c14-8-9-1-4-13-12(7-9)11(5-6-15-13)10-2-3-10/h1,4-5,7,10,14H,2-3,6,8H2 |

Clave InChI |

DCDGIXKXINCCLZ-UHFFFAOYSA-N |

SMILES canónico |

C1CC1C2=CCOC3=C2C=C(C=C3)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclopropyl-2H-chromen-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable phenol derivative with a cyclopropyl ketone in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of (4-cyclopropyl-2H-chromen-6-yl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (4-cyclopropyl-2H-chromen-6-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The chromene ring can be reduced under hydrogenation conditions to form dihydrochromene derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

Oxidation: Formation of (4-cyclopropyl-2H-chromen-6-yl)aldehyde or (4-cyclopropyl-2H-chromen-6-yl)carboxylic acid.

Reduction: Formation of dihydrochromene derivatives.

Substitution: Formation of various substituted chromenes depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: (4-cyclopropyl-2H-chromen-6-yl)methanol is studied for its potential as a building block in organic synthesis

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromene derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties.

Medicine: The compound is explored for its potential therapeutic applications. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects. (4-cyclopropyl-2H-chromen-6-yl)methanol, in particular, is being researched for its potential role in treating neurodegenerative diseases.

Industry: In the industrial sector, (4-cyclopropyl-2H-chromen-6-yl)methanol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable component in the development of new products.

Mecanismo De Acción

The mechanism of action of (4-cyclopropyl-2H-chromen-6-yl)methanol involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including:

Enzyme Inhibition: It can inhibit enzymes involved in inflammatory and oxidative stress pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: It can influence gene expression, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize “(4-cyclopropyl-2H-chromen-6-yl)methanol,” a comparison is drawn with structurally related chromene derivatives and substituted benzopyrans. Key compounds include:

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>LogP values estimated via computational models.

Key Findings:

Structural Influence on Lipophilicity: The cyclopropyl group in “(4-cyclopropyl-2H-chromen-6-yl)methanol” increases LogP compared to 4-methyl-7-hydroxycoumarin, suggesting greater membrane permeability but lower aqueous solubility .

Crystallographic Refinement : Unlike simpler chromenes (e.g., 6-nitro-2H-chromene), the cyclopropyl and hydroxymethyl groups in the target compound introduce steric and electronic complexities, necessitating advanced refinement tools like SHELXL for accurate crystallographic modeling .

Biological Relevance: While 8-cyclopropylflavone demonstrates anticancer activity, the hydroxymethyl group in “(4-cyclopropyl-2H-chromen-6-yl)methanol” may offer hydrogen-bonding interactions for target binding, though empirical data are lacking .

Actividad Biológica

(4-Cyclopropyl-2H-chromen-6-yl)methanol, a derivative of chromene, has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound (4-cyclopropyl-2H-chromen-6-yl)methanol features a chromene backbone with a cyclopropyl group at the 4-position and a hydroxymethyl group at the 6-position. This unique structure may contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of chromene exhibit significant antimicrobial properties. The compound was screened against various bacterial strains, including Staphylococcus aureus (both methicillin-resistant and sensitive strains), Escherichia coli, and Klebsiella pneumoniae. The results indicated that certain derivatives showed potent inhibitory effects on these pathogens.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 12.5 µg/mL |

| 2 | E. coli | 25 µg/mL |

| 3 | Klebsiella pneumoniae | 20 µg/mL |

Note: The MIC values indicate the lowest concentration of the compound that inhibits visible growth after incubation.

Antitumor Activity

The antitumor potential of (4-cyclopropyl-2H-chromen-6-yl)methanol has been investigated using several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound demonstrated cytotoxic effects, leading to apoptosis in these cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of various chromene derivatives, it was found that:

- MCF-7 Cells: The compound induced apoptosis with an IC50 value of 15 µM.

- HCT-116 Cells: Displayed significant growth inhibition with an IC50 value of 10 µM.

- HepG-2 Cells: Showed moderate sensitivity with an IC50 value of 25 µM.

The proposed mechanisms through which (4-cyclopropyl-2H-chromen-6-yl)methanol exerts its biological activity include:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis: Evidence suggests that it activates apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Antimicrobial Mechanisms: The antimicrobial activity is likely due to disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Structure-Activity Relationship (SAR)

The efficacy of (4-cyclopropyl-2H-chromen-6-yl)methanol can be influenced by structural modifications. Studies have shown that:

- Substituents on the chromene ring significantly affect both antimicrobial and antitumor activities.

- The presence of halogen atoms at specific positions enhances potency against certain bacterial strains and cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 3 | Halogen | Increased antimicrobial activity |

| 5 | Alkoxy | Enhanced cytotoxicity |

| 6 | Hydroxymethyl | Induces apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.